7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide
CAS No.:
Cat. No.: VC17753357
Molecular Formula: C9H11FN2O2S2
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11FN2O2S2 |
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Molecular Weight | 262.3 g/mol |
IUPAC Name | 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide |
Standard InChI | InChI=1S/C9H11FN2O2S2/c10-6-4-7-8(15-3-1-2-12-7)5-9(6)16(11,13)14/h4-5,12H,1-3H2,(H2,11,13,14) |
Standard InChI Key | IRHSVRKJPNSDRW-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazepine core fused to a benzene ring, substituted with a fluorine atom at position 7 and a sulfonamide group (-SO₂NH₂) at position 8. The molecular formula is C₉H₁₀FN₃O₂S₂, with a molecular weight of 299.33 g/mol . Key features include:
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Stereochemistry: The tetrahydro-1,5-benzothiazepine ring adopts a chair-like conformation, with the fluorine atom occupying an axial position to minimize steric strain .
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Electronic Properties: The electron-withdrawing sulfonamide group increases the compound’s polarity, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO).
Table 1: Structural and Physicochemical Data
Spectroscopic Characterization
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NMR Spectroscopy: The ¹H NMR spectrum (DMSO-d₆) exhibits a triplet at δ 3.2 ppm (2H, SCH₂), a multiplet at δ 4.1 ppm (1H, NH), and a doublet at δ 7.8 ppm (1H, aromatic C-F) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Derivatization
Synthetic Routes
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide typically involves a multi-step process:
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Ring Formation: Condensation of 2-aminothiophenol with a fluorinated diketone precursor under acidic conditions yields the benzothiazepine core .
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Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at position 8, followed by ammonolysis to form the sulfonamide .
Key Reaction:
Reaction of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride with ammonia to form the sulfonamide .
Optimization Challenges
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Yield Improvement: Early methods reported yields below 40% due to side reactions during sulfonation. Recent protocols using phase-transfer catalysts (e.g., tetrabutylammonium bromide) have increased yields to 68% .
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Purity Control: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1) achieves >95% purity, as confirmed by HPLC .
Pharmacological Properties
Mechanism of Action
The sulfonamide group enables hydrogen bonding with biological targets, while the fluorine atom enhances membrane permeability. Preclinical studies suggest activity against:
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Serotonin Receptors: Moderate affinity for 5-HT₃ receptors (Kᵢ = 120 nM), implicated in antiemetic effects .
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Carbonic Anhydrases: Inhibition of CA-IX (IC₅₀ = 8.2 µM), a tumor-associated enzyme .
In Vitro and In Vivo Data
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Anticancer Activity: Reduced viability of HepG2 liver cancer cells by 45% at 10 µM (72-hour exposure) .
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Antimicrobial Effects: MIC = 32 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin .
Table 2: Biological Activity Profile
Assay | Result | Model | Source |
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Cytotoxicity (HepG2) | IC₅₀ = 10 µM | Human cell line | |
5-HT₃ Receptor Binding | Kᵢ = 120 nM | Rat brain | |
CA-IX Inhibition | IC₅₀ = 8.2 µM | Recombinant enzyme |
Comparative Analysis with Related Compounds
Structural Analogues
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7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride: Higher reactivity but lower stability; used primarily as a synthetic intermediate.
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7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride: Lacks the sulfonamide group, showing reduced enzyme inhibition (CA-IX IC₅₀ = 52 µM) .
Pharmacokinetic Advantages
The sulfonamide derivative exhibits:
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Oral Bioavailability: 58% in rats vs. 12% for the hydrochloride salt .
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Plasma Half-Life: 4.7 hours (compared to 1.2 hours for the sulfonyl chloride) .
Future Research Directions
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) may enhance tumor-specific accumulation, addressing current limitations in therapeutic index .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the sulfonamide’s nitrogen substituents could optimize receptor selectivity. Preliminary data indicate that bulky groups (e.g., tert-butyl) improve 5-HT₃ affinity by 3-fold .
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